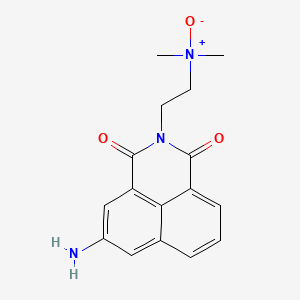

Amonafide N-Óxido

Descripción general

Descripción

Amonafide N-Oxide is an imide derivative of naphthalic acid . It belongs to a novel family of chemotherapeutic drugs called Naphthalimides . It is a potential topoisomerase inhibitor and DNA intercalator . It has been developed as an anti-cancer therapy .

Synthesis Analysis

The synthesis of N-oxides involves the oxidation of tertiary nitrogen compounds . Sodium percarbonate is an ideal and efficient oxygen source for this oxidation . The reaction yields N-oxides in excellent yields in the presence of various rhenium-based catalysts under mild reaction conditions .

Molecular Structure Analysis

The molecular formula of Amonafide N-Oxide is C16H17N3O3 . Its average mass is 299.324 Da and its monoisotopic mass is 299.126984 Da .

Chemical Reactions Analysis

Amonafide N-Oxide, as an amine oxide, is a product of an exothermic, second-order reaction between tertiary amines and hydrogen peroxide . The nature of the tertiary amine in amine oxides may be aliphatic, aromatic, heterocyclic, alicyclic, or a combination thereof .

Aplicaciones Científicas De Investigación

Investigación para el Tratamiento del Cáncer

Amonafide N-Óxido: ha sido investigado por su posible uso en el tratamiento de varios tipos de cáncer, incluyendo cáncer de mama, ovario y próstata . Como agente intercalante del ADN e inhibidor de la topoisomerasa II, interrumpe los procesos de replicación y transcripción del ADN, que son cruciales para la proliferación de células cancerosas. Esto lo convierte en un compuesto valioso para el desarrollo de nuevas estrategias quimioterapéuticas.

Estudios Farmacológicos

En farmacología, This compound juega un papel como profármaco o ingrediente farmacéutico activo . Su mecanismo de acción implica la intercalación en el ADN, interrumpiendo la función de la topoisomerasa II, lo que lleva a la apoptosis en las células malignas. Esta propiedad se estudia ampliamente para comprender y mejorar la orientación de los fármacos y la citotoxicidad en tumores sólidos y leucemia mieloide aguda (LMA) .

Aplicaciones en la Ciencia Ambiental

This compound: puede tener implicaciones en la ciencia ambiental, particularmente en el estudio del ciclo del nitrógeno dentro de los sistemas de acuíferos . La transformación del compuesto y su interacción con otras especies de nitrógeno pueden ser cruciales para comprender la remediación de los acuíferos contaminados con N-óxidos.

Ciencia de los Materiales

En la ciencia de los materiales, This compound podría explorarse por sus propiedades en el desarrollo de nuevos materiales . Si bien las aplicaciones específicas en este campo no están bien documentadas, la estructura química del compuesto podría proporcionar información sobre el diseño de nuevos materiales con propiedades eléctricas u ópticas únicas.

Química Analítica

This compound: puede utilizarse en química analítica como compuesto de referencia o reactivo en el desarrollo de nuevos métodos analíticos . Sus propiedades únicas pueden ayudar en la detección y cuantificación de varios analitos, contribuyendo a los avances en la tecnología de sensores y el diagnóstico.

Aplicaciones Industriales

Si bien hay información limitada sobre las aplicaciones industriales directas de This compound, la clase más amplia de N-óxidos encuentra aplicaciones en la fabricación farmacéutica . La síntesis y manipulación de tales compuestos son cruciales para crear rutas más ecológicas para la preparación de amidas, que es una reacción común en la síntesis de fármacos.

Mecanismo De Acción

Target of Action

Amonafide N-Oxide primarily targets DNA topoisomerase 2-alpha and DNA topoisomerase 2-beta . These enzymes play a crucial role in DNA replication and transcription, and their inhibition can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Mode of Action

Amonafide N-Oxide acts as a DNA intercalating agent and an inhibitor of topoisomerase II . As an intercalating agent, it inserts itself between the DNA base pairs, causing distortions in the DNA helix that can inhibit DNA replication and transcription . As a topoisomerase II inhibitor, it prevents the re-ligation step of the DNA breakage-reunion process carried out by topoisomerase II, leading to DNA double-strand breaks .

Biochemical Pathways

Its mechanism of action suggests that it disrupts dna replication and transcription, which can affect numerous downstream cellular processes .

Pharmacokinetics

Studies on amonafide suggest that it is extensively metabolized and detected in plasma and urine . The initial plasma half-life of Amonafide is approximately 2.4 minutes, the intermediate half-life is around 26.8 minutes, and the terminal half-life is about 21.7 hours .

Result of Action

The primary result of Amonafide N-Oxide’s action is the induction of cell death in rapidly dividing cells, such as cancer cells . This is due to the disruption of DNA replication and transcription caused by its intercalation into DNA and inhibition of topoisomerase II .

Action Environment

The action, efficacy, and stability of Amonafide N-Oxide can be influenced by various environmental factors. For instance, the rate of N-acetylation can affect the drug’s toxicity, with fast acetylators experiencing greater myelosuppression than slow acetylators . Additionally, the presence of specific enzymes in the tumor microenvironment can potentially affect the activation and efficacy of the drug .

Safety and Hazards

Direcciones Futuras

The use of nitric oxide (NO), which is related to N-oxides, is emerging as a promising approach for the treatment of antibiotic-resistant bacteria and biofilm infections . Various strategies for the design of NO-releasing materials, including the incorporation of photo-activable, charge-switchable, or bacteria-targeting groups, have been developed . This could potentially open up new avenues for the application of N-oxides like Amonafide N-Oxide in the future.

Análisis Bioquímico

Biochemical Properties

Amonafide N-Oxide, like its parent compound Amonafide, is expected to interact with various enzymes and proteins. Amonafide has been shown to target topoisomerase II (Top2), stabilizing Top2 covalent complexes This interaction with Top2 is significant as it plays a crucial role in DNA replication and transcription

Cellular Effects

Amonafide has demonstrated significant activity in preclinical studies and some activity in Phase I trials . Its toxicity has been correlated to the formation of an active metabolite, N-acetyl-amonafide . It’s possible that Amonafide N-Oxide may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Amonafide is known to be a DNA intercalating agent and inhibitor of topoisomerase II . This suggests that Amonafide N-Oxide might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on Amonafide have shown that it undergoes extensive metabolism to at least three major metabolites and two or more minor metabolites .

Dosage Effects in Animal Models

The effects of Amonafide N-Oxide at different dosages in animal models are not yet fully known. Studies on Amonafide have shown that it has some activity in previously untreated breast cancer patients, with a significant correlation between myelosuppression and response .

Metabolic Pathways

The metabolic pathways that Amonafide N-Oxide is involved in are not yet fully known. Amonafide is known to be extensively metabolized and detected in plasma and urine . It’s plausible that Amonafide N-Oxide may be involved in similar metabolic pathways.

Transport and Distribution

Amonafide is known to penetrate the CSF readily and achieve the highest concentration 20–25 min after administration, which is 30% of the concurrent plasma level .

Subcellular Localization

The subcellular localization of Amonafide N-Oxide and any effects on its activity or function are not yet fully known. Amonafide is known to be a DNA intercalating agent , suggesting that it may localize to the nucleus where it interacts with DNA.

Propiedades

IUPAC Name |

2-(5-amino-1,3-dioxobenzo[de]isoquinolin-2-yl)-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-19(2,22)7-6-18-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUFWPUIUNYNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659055 | |

| Record name | 2-(5-Amino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112726-97-3 | |

| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(dimethylamino)ethyl)-, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112726973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5-Amino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-BENZ(DE)ISOQUINOLINE-1,3(2H)-DIONE, 5-AMINO-2-(2-(DIMETHYLAMINO)ETHYL)-, N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLW3994NJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)

![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)

![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)